(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475101
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | ZDFZSXKULPUVMT-NSHDSACASA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
| SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
| Canonical SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN |
Introduction
Structural and Chemical Identification
Core Structure
The compound consists of:
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Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.
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Tert-butyl ester: A carboxylic acid derivative protected by a tert-butoxycarbonyl (Boc) group.
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Bifunctional side chain: A 2-amino-acetyl-ethyl-amino group, enabling further functionalization.
Note: Molecular weight discrepancies arise from isomeric variations (e.g., ethyl vs. isopropyl substituents).
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis typically involves:
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Pyrrolidine Core Construction: Formation of the pyrrolidine ring via cycloaddition or reduction of a cyclic ketone.
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Functionalization: Introduction of the (2-amino-acetyl)-ethyl-amino side chain through reductive alkylation or coupling reactions.
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Protection: Application of the tert-butyl ester group using di-tert-butyl dicarbonate (Boc anhydride).
Example Reaction Protocols
Data compiled from analogous pyrrolidine derivatives .
Physical and Chemical Properties
Stability and Solubility
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Stability: The tert-butyl ester is stable under basic conditions but cleaves under acidic hydrolysis (e.g., TFA).
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the Boc group’s hydrophobicity and the amine’s polarity.
Spectroscopic Data
Research Challenges and Future Directions
Unresolved Questions
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Stereochemical Purity: Confirmation of enantiomeric excess in large-scale synthesis.
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Metabolic Fate: In vivo stability and deprotection kinetics of the tert-butyl ester.
Optimization Opportunities
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Green Chemistry: Replacement of hazardous reagents with eco-friendly alternatives.
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Continuous Flow Synthesis: Automation to enhance yield and reduce waste.
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